
ANTHRAMYCIN
概要
説明
アントラマイシンは、顕著な抗腫瘍活性を有するピロロベンゾジアゼピン系抗生物質です。1950年代にM. D. テンドラーとS. コーマンによって、好熱性放線菌Streptomyces refuineusから初めて取得されました 。 この化合物は、癌細胞におけるRNAとDNAの合成を阻害する能力で知られており、強力な化学療法剤となっています .
準備方法
アントラマイシンは、1965年にライムグルーバーらによって初めて実験室で合成されました。 1965年 。 合成経路には、L-トリプトファン、L-チロシン、L-メチオニンなどのアミノ酸を構成要素として使用することが含まれます このプロセスには、ピロロベンゾジアゼピン核の形成、続いて最終生成物を得るための様々な化学反応など、一連のステップが含まれます。
化学反応の分析
アントラマイシンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: C9のフェノール性ヒドロキシル基は、フリーラジカルを生成できるキノン種に変換することができます.
還元: 還元反応は、キノン種をフェノール型に戻すことができます。
置換: この化合物は、特にピロロベンゾジアゼピン核で置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主要な生成物には、アントラマイシンの様々な誘導体があり、これらは異なる生物活性を有することができます。
科学研究への応用
アントラマイシンは、その抗腫瘍特性について広く研究されてきました。 細胞外のRNAとDNAの合成の競合的阻害剤であり、DNase Iの作用を阻害します 。 この化合物はDNAと複合体を形成し、DNAが適切な酵素と結合するのを阻害し、これはその抗腫瘍活性に不可欠です 。 その可能性にもかかわらず、アントラマイシンの臨床現場での使用は、その高い心毒性のために制限されています 。 特に肉腫、リンパ腫、胃腸腫瘍に対する癌治療におけるその応用について、研究が進められています .
科学的研究の応用
Anticancer Properties
Mechanism of Action
Anthramycin exerts its antitumor effects primarily through DNA intercalation, which disrupts DNA replication and transcription. This mechanism leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its potency has made it a subject of extensive research as a potential therapeutic agent against various malignancies.
Clinical Trials and Studies
Recent studies have highlighted the efficacy of this compound in clinical settings. It has been tested in Phase II clinical trials for patients with leukemia and ovarian cancer, demonstrating significant cytotoxicity against these malignancies . The ongoing development of pyrrolobenzodiazepine analogs aims to enhance its therapeutic index while reducing side effects.
Topical Applications
Skin Penetration Studies
this compound's potential for topical administration has been investigated, particularly for treating skin cancers such as actinic keratoses. Research utilizing Franz diffusion cells has shown that this compound can penetrate human skin effectively when formulated with suitable solvents like propylene glycol and Transcutol P . These findings suggest that this compound could be developed into topical formulations for localized treatment.
Antibody-Drug Conjugates (ADCs)
Development of ADCs
The integration of this compound into antibody-drug conjugates represents a promising avenue for targeted cancer therapy. By linking this compound to tumor-specific antibodies, researchers aim to enhance the selective delivery of this potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity . Several PBD-containing ADCs are currently in preclinical development, showcasing the versatility of this compound in modern therapeutic strategies.
Biosynthetic Research
Gene Clusters and Metabolic Pathways
Research into the biosynthetic pathways of this compound has revealed significant insights into its production mechanisms. The identification of biosynthetic gene clusters in Streptomyces species has facilitated the understanding of how this compound and related compounds are synthesized . This knowledge is crucial for optimizing production processes and enhancing yields through genetic manipulation.
Case Studies
作用機序
類似化合物との比較
アントラマイシンは、ピロロベンゾジアゼピン(PBD)系抗腫瘍抗生物質に属します。類似の化合物には以下のようなものがあります。
生物活性
Anthramycin, a potent antitumor antibiotic produced by Streptomyces refuineus, has garnered significant interest due to its unique mechanism of action and its interactions with DNA. This article provides a comprehensive overview of the biological activity of this compound, including its effects on DNA, cellular mechanisms, and implications for cancer therapy, supported by relevant case studies and research findings.
This compound exerts its biological effects primarily through the formation of covalent adducts with DNA. It binds specifically to the N2 position of guanine within the DNA double helix, creating a stable complex that interferes with DNA replication and transcription processes. This interaction occurs without causing significant distortion to the DNA structure, which is crucial for maintaining genomic integrity while inducing cytotoxic effects .
Key Findings on DNA Interaction
- This compound forms thermal-labile covalent bonds with DNA, leading to excision-dependent single and double-strand breaks .
- The persistence of these DNA lesions correlates with reduced cell survival, particularly in repair-deficient cell lines such as xeroderma pigmentosum .
- Studies indicate that this compound's ability to induce DNA damage is linked to its structural stability and the defined nature of its adducts with deoxyguanosine .
Biological Consequences
The biological consequences of this compound's action include:
- Cytotoxicity : this compound demonstrates significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and other solid tumors .
- Genetic Effects : The drug induces mutations and chromosomal aberrations due to its interaction with DNA, which can lead to cell death or malignant transformation in some contexts .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Cell Lines : A study investigated the effects of this compound analogs on MCF-7 breast cancer cells, revealing that these compounds induced apoptosis through caspase activation and altered mitochondrial membrane potential .
- Animal Models : In vivo studies demonstrated that this compound significantly prolonged survival in mice bearing tumors when administered in therapeutic doses. The compound exhibited both direct antitumor activity and immune modulation effects .
Comparative Biological Activity
To better understand this compound's position among other antitumor agents, a comparison table is provided below:
Compound | Mechanism of Action | Target Cancer Types | Notable Effects |
---|---|---|---|
This compound | DNA intercalation and adduct formation | Breast, lung, ovarian cancers | Induces apoptosis; cell cycle arrest |
Doxorubicin | Topoisomerase II inhibition | Breast cancer, leukemias | Cardiotoxicity; immunogenicity |
Etoposide | Topoisomerase II inhibition | Testicular cancer, lymphomas | Induces apoptosis; less cardiotoxic |
Cisplatin | DNA cross-linking | Testicular, ovarian cancers | Nephrotoxicity; nausea |
特性
IUPAC Name |
(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOVCHZGQWAOI-YQRHFANHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023388 | |
Record name | Anthramycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4803-27-4 | |
Record name | Anthramycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4803-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthramycin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthramycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTHRAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WZD9Y66WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。